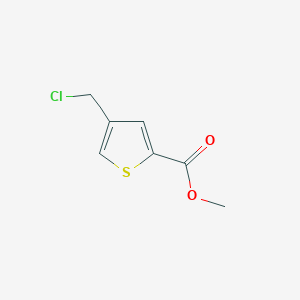

Methyl 4-(chloromethyl)thiophene-2-carboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 4-(chloromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMKOZMCIPWLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428318 | |

| Record name | methyl 4-(chloromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34767-85-6 | |

| Record name | methyl 4-(chloromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(chloromethyl)thiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 4-(chloromethyl)thiophene-2-carboxylate" chemical properties and reactivity

An In-depth Technical Guide to Methyl 4-(chloromethyl)thiophene-2-carboxylate

Abstract

This compound is a versatile bifunctional reagent of significant interest in synthetic organic chemistry, particularly within the realms of medicinal chemistry and materials science. Its structure, incorporating a reactive benzylic-type chloride and an ester moiety on a thiophene scaffold, offers multiple avenues for chemical modification. This guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices, present validated protocols, and offer insights into its role as a key building block for complex molecular architectures.

Introduction

The thiophene ring is a privileged scaffold in numerous pharmacologically active compounds and functional organic materials.[1] The strategic functionalization of this heterocycle is paramount for fine-tuning the physicochemical and biological properties of the final molecule. This compound (CAS No. 34767-85-6) serves as an exemplary building block, providing a robust platform for introducing the thiophene-2-carboxylate motif. The primary reactive center, the chloromethyl group, behaves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the covalent linkage of the thiophene core to a wide array of substrates, including amines, phenols, thiols, and carbanions, making it a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemicals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental for its effective use in synthesis and for the unambiguous characterization of its reaction products.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values are critical for reaction setup, purification, and safety considerations.

| Property | Value | Source |

| CAS Number | 34767-85-6 | [2][3] |

| Molecular Formula | C₇H₇ClO₂S | [2][4] |

| Molecular Weight | 190.65 g/mol | [2][3] |

| Appearance | Typically a solid | - |

| Purity | >95% (Commercially available) | [3] |

| Storage Condition | 2-8°C, cool, dry place | [2][3] |

| MDL Number | MFCD06739295 | [2][3] |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound. While specific spectra can vary slightly based on the solvent and instrument, the following provides a representative profile.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the spectrum is expected to show three distinct signals:

-

A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.

-

A singlet for the chloromethyl protons (-CH₂Cl) around 4.7 ppm.

-

Two doublets for the thiophene ring protons (H3 and H5) in the aromatic region, typically between 7.0 and 8.0 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for the methyl ester carbon, the chloromethyl carbon, and the four carbons of the thiophene ring.

-

IR (Infrared) Spectroscopy: Key vibrational bands include a strong carbonyl (C=O) stretch from the ester group around 1710-1730 cm⁻¹, C-H stretches, and vibrations characteristic of the thiophene ring.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 190, along with a characteristic M+2 peak at m/z 192 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.[4]

Synthesis and Purification

The most common synthetic route to this compound involves the chloromethylation of a suitable thiophene precursor. A general and reliable method is the reaction of methyl thiophene-2-carboxylate with formaldehyde (or paraformaldehyde) and hydrogen chloride.[5]

Causality in Synthesis: The choice of reagents is critical. Concentrated HCl serves as both a catalyst and the source of the chloride ion. The reaction is typically performed at low temperatures (0-5°C) to control the reactivity and minimize the formation of byproducts, such as the bis-(2-thienyl)methane derivative.[5] Anhydrous conditions are often preferred to prevent hydrolysis of the chloromethyl group.

Purification: After an aqueous workup to remove excess acid and formaldehyde, the crude product is typically purified by vacuum distillation or column chromatography on silica gel.[5] The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group.

Caption: Key reactive sites on this compound.

Reactivity at the Chloromethyl Group: Nucleophilic Substitution

The primary mode of reactivity is the Sₙ2 displacement of the chloride ion by a wide range of nucleophiles. The carbon of the chloromethyl group is activated by the adjacent thiophene ring, making it highly susceptible to nucleophilic attack.

Mechanism: The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbon atom, leading to a transition state where the Nu-C bond is forming and the C-Cl bond is breaking. This results in the inversion of stereochemistry if the carbon were chiral (which it is not in this case) and the displacement of the chloride leaving group.

Common Nucleophiles and Products:

-

Amines (R-NH₂): Form secondary amines, crucial for building pharmacophores.

-

Azides (N₃⁻): Produce azidomethyl derivatives, which can be further reduced to primary amines or used in click chemistry.

-

Thiols (R-SH): Yield thioethers, important in various biologically active molecules.

-

Phenoxides (Ar-O⁻): Form aryl ethers.

-

Cyanides (CN⁻): Lead to nitriles, which can be hydrolyzed to carboxylic acids or reduced to amines.

Experimental Considerations:

-

Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the nucleophilic salt but not the anion, thus enhancing the nucleophile's reactivity.

-

Base: A non-nucleophilic base (e.g., K₂CO₃, NaH, or an organic base like triethylamine) is often required to deprotonate the nucleophile (e.g., a thiol or phenol) or to scavenge the HCl byproduct when using neutral nucleophiles like amines.

-

Temperature: Reactions are often run at room temperature or with gentle heating. Higher temperatures can lead to side reactions or decomposition.

Reactivity of the Ester Group

The methyl ester group can undergo nucleophilic acyl substitution, though it is generally less reactive than the chloromethyl group under typical Sₙ2 conditions.[6]

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.[6] Basic hydrolysis is often cleaner but requires a final acidic workup to protonate the carboxylate salt.[6]

-

Amidation: Direct reaction with amines to form amides typically requires harsh conditions (high temperature) or activation of the ester. A more common strategy is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., EDC, HATU).

Reactivity of the Thiophene Ring

The thiophene ring itself can undergo electrophilic aromatic substitution (SₙAr). However, the ester group is deactivating, making the ring less susceptible to electrophilic attack than unsubstituted thiophene. Any substitution would be directed to the C5 position. Conversely, nucleophilic aromatic substitution (SₙAr) is also possible if the ring is further activated with strong electron-withdrawing groups.[7]

Applications in Drug Development and Materials Science

This compound is not just a laboratory curiosity; it is a key intermediate in the synthesis of several important molecules.

-

Anticoagulants: Thiophene-2-carboxamide derivatives are known to be part of the structure of important drugs like the anticoagulant Rivaroxaban.[1] The core structure can be built using intermediates derived from functionalized thiophenes.

-

Antibacterial Agents: The thiophene moiety is present in numerous compounds with antibacterial properties.[1] This building block allows for the facile synthesis of libraries of thiophene derivatives for screening against various bacterial strains.

-

Organic Electronics: Thiophene-based molecules are fundamental to the field of organic electronics, being used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functionalization enabled by this reagent can be used to tune the electronic properties of conjugated polymers.[8]

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.

-

Hazards: This compound is classified as an irritant.[2] It is expected to be lachrymatory (causes tearing) due to its reactive chloromethyl group, similar to benzyl chloride. It may cause skin, eye, and respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[9] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong bases and oxidizing agents.[3][9] Refrigeration (2-8°C) is recommended for long-term storage to prevent degradation.[2][9]

-

Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste.[10] Dispose of waste in accordance with local, state, and federal regulations.[9]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for representative reactions.

Protocol: General Sₙ2 Reaction with a Phenolic Nucleophile

This protocol describes the synthesis of Methyl 4-((4-nitrophenoxy)methyl)thiophene-2-carboxylate.

Objective: To demonstrate a typical Sₙ2 reaction at the chloromethyl position.

Caption: Workflow for a typical Sₙ2 reaction.

Materials:

-

This compound (1.0 eq)

-

4-Nitrophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Water (deionized)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to dissolve the solids, and stir the resulting suspension for 15 minutes at room temperature.

-

Add a solution of this compound (1.0 eq) in a small amount of DMF dropwise to the stirring suspension.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Characterize the purified product by NMR and MS to confirm its identity and purity.

Causality and Trustworthiness: The use of anhydrous K₂CO₃ is to ensure the complete deprotonation of the phenol, creating the more potent phenoxide nucleophile. DMF is an excellent solvent for this Sₙ2 reaction. The aqueous workup removes the DMF and inorganic salts. This self-validating protocol ensures that each step logically follows to yield a clean, characterizable product.

Conclusion

This compound is a high-utility synthetic intermediate whose reactivity is centered on its electrophilic chloromethyl group. A comprehensive understanding of its properties, reactivity profile, and handling requirements allows chemists to effectively leverage this reagent in the construction of complex molecules for pharmaceutical and material applications. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to incorporate this versatile building block into their synthetic strategies.

References

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 34767-85-6 this compound AKSci 4227AB [aksci.com]

- 4. PubChemLite - this compound (C7H7ClO2S) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 4-chlorophenyl thiophene-2-carboxylate | 3441-41-6 [smolecule.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

"Methyl 4-(chloromethyl)thiophene-2-carboxylate" CAS number 34767-85-6

An In-Depth Technical Guide to Methyl 4-(chloromethyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound, identified by CAS number 34767-85-6, is a functionalized heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry.[1][2][3] Its structure incorporates a thiophene ring, an ester group, and a reactive chloromethyl moiety. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures. The thiophene ring is a well-established pharmacophore found in numerous marketed drugs, prized for its ability to act as a bioisostere of a phenyl ring while possessing distinct electronic properties.[4][5] The chloromethyl group serves as a reactive handle for introducing the thiophene scaffold via nucleophilic substitution, while the methyl ester provides a site for further modification, such as hydrolysis and amide bond formation.

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a building block in drug discovery and development.

Physicochemical and Safety Profile

A clear understanding of a compound's properties is fundamental to its effective use in a laboratory setting. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 34767-85-6 | [1][2][] |

| Molecular Formula | C₇H₇ClO₂S | [1][2][7] |

| Molecular Weight | 190.65 g/mol | [1][] |

| IUPAC Name | This compound | [] |

| SMILES | COC(=O)C1=CC(=CS1)CCl | [7] |

| InChI Key | QNMKOZMCIPWLDO-UHFFFAOYSA-N | [][7] |

| Predicted XlogP | 2.2 | [7] |

| Purity Specification | Typically ≥95% | [1] |

| Long-Term Storage | Store long-term in a cool, dry place | [1] |

Globally Harmonized System (GHS) Safety Information[1]

-

Signal Word: Warning

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Synthesis and Mechanistic Considerations

The synthesis of this compound is not trivial and requires careful control of reaction conditions. A plausible and common strategy involves the chloromethylation of a suitable thiophene precursor. The direct chloromethylation of thiophene itself can be hazardous and prone to polymerization.[8] A more controlled approach starts with methyl thiophene-2-carboxylate and introduces the chloromethyl group.

A representative synthetic workflow is illustrated below.

References

- 1. 34767-85-6 this compound AKSci 4227AB [aksci.com]

- 2. 34767-85-6 | MFCD06739295 | this compound [aaronchem.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 7. PubChemLite - this compound (C7H7ClO2S) [pubchemlite.lcsb.uni.lu]

- 8. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-(chloromethyl)thiophene-2-carboxylate: Molecular Structure, Conformation, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(chloromethyl)thiophene-2-carboxylate is a key bifunctional building block in synthetic organic and medicinal chemistry. Its structure, featuring a reactive chloromethyl group and a methyl ester on a thiophene scaffold, offers a versatile platform for the synthesis of a wide array of complex molecules. This guide provides a comprehensive analysis of its molecular structure, conformational preferences, and chemical reactivity, supported by spectroscopic data and established chemical principles. Detailed protocols for its synthesis and subsequent functionalization are presented, aiming to equip researchers with the knowledge to effectively utilize this compound in drug discovery and materials science applications.

Introduction: The Significance of a Versatile Thiophene Building Block

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] The title compound, this compound (CAS No. 34767-85-6)[2], is a particularly valuable intermediate. The presence of two distinct reactive sites—the electrophilic chloromethyl group and the ester functionality—allows for sequential and regioselective modifications, making it an ideal starting material for the construction of diverse molecular architectures. Understanding its intrinsic molecular properties is paramount for its strategic application in complex synthesis.

Molecular Structure and Spectroscopic Characterization

The molecular formula of this compound is C₇H₇ClO₂S, with a molecular weight of 190.65 g/mol .[2] The molecule consists of a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 4-position with a chloromethyl group.

Spectroscopic Data

While extensive experimental spectra for this specific molecule are not widely published, data can be predicted and inferred from closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the methyl ester protons.

-

The two aromatic protons on the thiophene ring would appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm).

-

The methylene protons of the chloromethyl group (-CH₂Cl) would likely appear as a singlet around δ 4.5-5.0 ppm.

-

The methyl protons of the ester group (-OCH₃) would be a singlet further upfield, typically around δ 3.8-4.0 ppm.

-

-

¹³C NMR: The carbon NMR would provide information on the carbon framework. Key expected signals include the carbonyl carbon of the ester (δ 160-165 ppm), the aromatic carbons of the thiophene ring (δ 120-145 ppm), the chloromethyl carbon (δ 40-45 ppm), and the methoxy carbon (δ 50-55 ppm). For comparison, the parent compound, methyl thiophene-2-carboxylate, shows signals at δ 162.68 (C=O), 133.63, 133.45, 132.32, 127.73 (thiophene carbons), and 52.12 (OCH₃).[3]

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by strong absorption bands corresponding to the functional groups present.

-

C=O Stretch: A strong, sharp peak is expected in the region of 1710-1730 cm⁻¹ for the ester carbonyl group.

-

C-O Stretch: A peak in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester.

-

C-Cl Stretch: A band in the region of 600-800 cm⁻¹ indicating the presence of the chloromethyl group.

-

C-S Stretch: Thiophene ring C-S stretching vibrations are typically observed in the 687-710 cm⁻¹ range.[4]

-

Aromatic C-H and C=C Stretches: These would appear in their characteristic regions of the spectrum.

Mass Spectrometry (MS):

The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 190, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).[5] Fragmentation would likely involve the loss of the chloromethyl radical (•CH₂Cl), the methoxy radical (•OCH₃), and carbon monoxide (CO) from the ester group.

| Spectroscopic Data Summary (Predicted and Inferred) | |

| ¹H NMR | Aromatic protons (δ 7.0-8.0), -CH₂Cl (δ 4.5-5.0), -OCH₃ (δ 3.8-4.0) |

| ¹³C NMR | C=O (δ 160-165), Aromatic C (δ 120-145), -CH₂Cl (δ 40-45), -OCH₃ (δ 50-55) |

| IR (cm⁻¹) | C=O (1710-1730), C-O (1200-1300), C-Cl (600-800), C-S (687-710) |

| Mass Spec (m/z) | M⁺ at 190 (with M+2 isotope peak) |

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the substituents to the thiophene ring.

Rotational Isomers

Two main rotational isomers (conformers) are of interest:

-

Orientation of the Methyl Carboxylate Group: The ester group can adopt a conformation where the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring (s-cis) or away from it (s-trans). X-ray crystal structures of similar N-glycosyl-thiophene-2-carboxamides have shown a preference for the s-cis conformation.[6] This preference is likely due to favorable electrostatic interactions between the carbonyl oxygen and the sulfur atom.

-

Orientation of the Chloromethyl Group: The chloromethyl group can rotate freely around the C-C bond. The conformational preference will be influenced by steric interactions with the adjacent thiophene proton and potential weak intramolecular interactions.

The interplay of these rotational possibilities leads to a complex potential energy surface. Computational studies on similar thiophene derivatives can provide valuable insights into the relative energies of these conformers.

Chemical Synthesis and Reactivity

The synthesis of this compound can be approached through multi-step sequences starting from commercially available thiophene derivatives. A plausible synthetic route is outlined below.

Synthetic Protocol

A potential synthesis involves the formylation of a suitable thiophene precursor, followed by reduction and chlorination.

Step 1: Formylation of Methyl Thiophene-2-carboxylate This step introduces a formyl group at the 4-position. A Vilsmeier-Haack reaction is a common method for this transformation.

Step 2: Reduction of the Formyl Group The aldehyde is then selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

Step 3: Chlorination of the Hydroxymethyl Group The final step involves the conversion of the hydroxymethyl group to a chloromethyl group, which can be achieved using reagents such as thionyl chloride (SOCl₂) or hydrochloric acid.

Reactivity Profile: A Hub for Nucleophilic Substitution

The primary mode of reactivity for this compound is the nucleophilic substitution at the chloromethyl group. The electron-withdrawing nature of the thiophene ring and the adjacent chlorine atom makes the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism.

General Protocol for Nucleophilic Substitution:

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile, or acetone).

-

Nucleophile Addition: Add the desired nucleophile (1.0-1.2 eq.) to the solution. If the nucleophile is not a salt, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be required to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at a suitable temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove salts and other water-soluble impurities, and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

| Nucleophile | Product Type | Potential Application |

| Amines (R-NH₂) | Substituted amines | Pharmaceutical synthesis |

| Thiols (R-SH) | Thioethers | Materials science, drug discovery |

| Alcohols/Phenols (R-OH) | Ethers | Fine chemical synthesis |

| Cyanide (CN⁻) | Nitriles | Versatile synthetic intermediates |

| Azide (N₃⁻) | Azides | Click chemistry, heterocycle synthesis |

Applications in Drug Development and Materials Science

The utility of this compound lies in its ability to serve as a scaffold for generating libraries of diverse compounds for biological screening. The thiophene core is a common motif in many approved drugs, and the ability to introduce various side chains via the chloromethyl handle allows for systematic structure-activity relationship (SAR) studies.

In materials science, thiophene-containing molecules are precursors to conductive polymers and organic semiconductors. The functionalization of this building block can be used to tune the electronic and physical properties of these materials.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined molecular structure and predictable reactivity. Its conformational landscape is governed by the rotational freedom of its substituents, with a likely preference for an s-cis orientation of the ester group. The pronounced electrophilicity of the chloromethyl group makes it an excellent substrate for Sₙ2 reactions, enabling the facile introduction of a wide range of functional groups. This in-depth guide provides the foundational knowledge for researchers to confidently and effectively employ this versatile building block in their synthetic endeavors, paving the way for the discovery of novel therapeutics and advanced materials.

References

- 1. Thiophene-2-carboxylate | C5H3O2S- | CID 5017639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR [m.chemicalbook.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. PubChemLite - this compound (C7H7ClO2S) [pubchemlite.lcsb.uni.lu]

- 6. N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-(chloromethyl)thiophene-2-carboxylate: A Versatile Scaffold for the Synthesis of Novel Bioactive Heterocycles

A Technical Guide for Medicinal Chemists:

Introduction: The Strategic Value of the Thiophene Core

In the landscape of medicinal chemistry and drug development, the thiophene ring represents a "privileged" scaffold. Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl groups make it a cornerstone in the design of novel therapeutics.[1] Thiophene derivatives are integral to a wide array of biologically active compounds, demonstrating applications ranging from anticancer to anti-infective agents.[2][3] Among the diverse array of thiophene-based starting materials, Methyl 4-(chloromethyl)thiophene-2-carboxylate (CAS 34767-85-6) emerges as a particularly powerful and versatile building block for the construction of complex, fused heterocyclic systems.[4]

This technical guide provides an in-depth exploration of the synthetic utility of this key starting material. We will dissect its inherent reactivity, showcase its application in the synthesis of medicinally relevant heterocyclic cores like thieno[2,3-b]pyridines and thieno[3,2-c]pyridines, and provide actionable experimental protocols for researchers in the field.

Understanding the Reactivity Profile

The synthetic potential of this compound is rooted in its bifunctional nature. It possesses two key reactive sites: the electrophilic carbon of the chloromethyl group and the methyl ester at the 2-position.

-

The 4-(Chloromethyl) Group: This benzylic-like halide is highly susceptible to nucleophilic substitution (SN2) reactions. The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is the primary entry point for introducing diversity and building the foundation for subsequent cyclization reactions.

-

The 2-Carboxylate Group: The methyl ester serves as a versatile handle for various chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. Alternatively, it can be involved in intramolecular cyclization reactions, often after the initial modification of the chloromethyl group.

The interplay between these two functional groups allows for a logical and sequential approach to constructing complex heterocyclic systems.

Synthetic Pathways to Fused Thiophene Heterocycles

The strategic application of this compound allows for the efficient synthesis of a variety of fused heterocyclic systems, many of which are of significant pharmacological interest.

Thieno[2,3-b]pyridines and Thieno[3,2-c]pyridines: Cores of High Therapeutic Potential

Thienopyridines, as a class of compounds, are of great interest due to their structural similarity to purines, which allows them to interact with a wide range of biological targets.[3] Derivatives of thieno[2,3-b]pyridines and thieno[3,2-c]pyridines have shown promise as potent kinase inhibitors, anticancer agents, and antipsychotics.[5][6][7][8]

The synthesis of these fused systems often follows a convergent strategy where the thiophene ring is constructed first, followed by the annulation of the pyridine ring.[9] this compound is an ideal precursor for this approach.

Experimental Protocols and Methodologies

The following protocols are illustrative examples of how this compound can be utilized to construct fused heterocyclic systems. These methods are based on established synthetic transformations and provide a solid foundation for further exploration.

Protocol 1: Synthesis of a Substituted Thieno[2,3-c]pyridine Derivative

This protocol outlines a general procedure for the reaction of this compound with an amine, followed by an intramolecular cyclization to form a thieno[2,3-c]pyridine core.

Step 1: Nucleophilic Substitution

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile, add a primary or secondary amine (1.1 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).[1]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic base and concentrate the filtrate under reduced pressure.

-

The crude product, a 4-(aminomethyl)thiophene derivative, can be purified by column chromatography or used directly in the next step.

Step 2: Intramolecular Cyclization

-

The crude 4-(aminomethyl)thiophene derivative from Step 1 is dissolved in a high-boiling point solvent such as toluene or xylene.

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.

-

The reaction mixture is heated to reflux, and the progress of the cyclization is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting thieno[2,3-c]pyridine derivative is purified by column chromatography or recrystallization.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of fused heterocycles from this compound.

Caption: General workflow for heterocyclic synthesis.

Data Summary: Reactivity with Various Nucleophiles

The following table summarizes the expected outcomes of reacting this compound with different classes of nucleophiles in the initial substitution step.

| Nucleophile Class | Example | Expected Product of Substitution | Potential Subsequent Heterocycle |

| Primary Amines | Aniline | Methyl 4-(phenylaminomethyl)thiophene-2-carboxylate | Thieno[2,3-c]pyridines |

| Secondary Amines | Piperidine | Methyl 4-(piperidin-1-ylmethyl)thiophene-2-carboxylate | Quaternary ammonium salts |

| Thiols | Thiophenol | Methyl 4-(phenylthiomethyl)thiophene-2-carboxylate | Thieno[2,3-c]thiopyrans |

| Carbanions | Sodium diethyl malonate | Diethyl 2-((2-(methoxycarbonyl)thiophen-4-yl)methyl)malonate | Fused systems with a carbon bridge |

Causality in Experimental Design: Solvent and Base Selection

The choice of solvent and base in the initial nucleophilic substitution step is critical for achieving high yields and minimizing side reactions.

-

Solvent: Aprotic polar solvents like acetonitrile or DMF are often preferred as they can dissolve the starting materials and facilitate the SN2 reaction without interfering with the nucleophile.

-

Base: A non-nucleophilic base such as potassium carbonate or triethylamine is crucial.[1] These bases are strong enough to deprotonate the nucleophile (if necessary) and neutralize the HCl byproduct, but they are too sterically hindered to compete with the primary nucleophile in attacking the chloromethyl group.

Advanced Applications: Multi-Component Reactions and Cascade Syntheses

Beyond simple two-step sequences, this compound is an excellent substrate for more complex transformations. For instance, a one-pot reaction involving a nucleophile and a subsequent cyclization agent can lead to the rapid assembly of highly functionalized heterocyclic systems. While direct examples with this specific starting material are an area for novel research, similar chloromethylated heterocycles have been shown to undergo cascade reactions.[10][11]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of a wide range of novel heterocycles. Its predictable reactivity and the strategic positioning of its functional groups allow for the efficient construction of medicinally relevant scaffolds such as thienopyridines. The protocols and principles outlined in this guide serve as a starting point for researchers to explore the full potential of this valuable starting material in the quest for new and improved therapeutic agents. The continued exploration of its reactivity in multi-component and cascade reactions will undoubtedly lead to the discovery of even more diverse and complex bioactive molecules.

References

- 1. easychair.org [easychair.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 4-(chloromethyl)thiophene-2-carboxylate

Foreword

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to act as a bioisostere for the benzene ring. Within the vast family of thiophene derivatives, Methyl 4-(chloromethyl)thiophene-2-carboxylate stands out as a versatile and highly functionalized building block. Its strategic placement of an electron-withdrawing ester, a reactive chloromethyl handle, and a modifiable aromatic core makes it an invaluable precursor for the synthesis of complex molecular architectures. This guide provides a detailed exploration of the electrophilic substitution reactions of this key intermediate, offering not just protocols, but a deeper understanding of the underlying principles that govern its reactivity. The insights herein are curated for researchers, chemists, and drug development professionals who seek to leverage this compound's full synthetic potential.

Molecular Profile and Electronic Landscape

This compound possesses a unique electronic architecture that dictates its reactivity. The thiophene ring is an electron-rich aromatic system, inherently activated towards electrophilic attack compared to benzene. However, the substituents on the ring profoundly modulate this reactivity.

-

Methyl 2-carboxylate Group (-COOCH₃): This is a strong electron-withdrawing group (EWG) operating through a negative resonance (-R) and inductive (-I) effect. It deactivates the thiophene ring towards electrophilic substitution and is a meta-director. In the context of the thiophene ring, it strongly deactivates the adjacent C3 position and, to a lesser extent, the C5 position.

-

4-(chloromethyl) Group (-CH₂Cl): This group exhibits a dual electronic nature. The chlorine atom imparts a weak electron-withdrawing inductive effect (-I), which slightly deactivates the ring. However, the methylene bridge insulates the ring from the full deactivating effect.

The combined influence of these two groups creates a highly specific electronic landscape. The powerful deactivating effect of the carboxylate group at C2 dominates, making the C3 and C5 positions less nucleophilic. Consequently, electrophilic attack is overwhelmingly directed to the sole remaining unsubstituted position: C5 . This high regioselectivity is a key synthetic advantage of this substrate.

Caption: Directing effects on the thiophene ring.

Key Electrophilic Substitution Reactions at the C5 Position

The predictable regioselectivity of this compound allows for the clean installation of various functional groups at the C5 position.

Nitration

Nitration introduces a nitro group (-NO₂), a critical functional group for further transformations, such as reduction to an amine. Due to the deactivated nature of the ring, forcing conditions are typically required compared to unsubstituted thiophene.

Mechanism Insight: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. This potent electrophile is then attacked by the electron-rich C5 position of the thiophene ring, followed by rearomatization.

Field-Proven Protocol:

-

Preparation: Cool a flask containing concentrated sulfuric acid (H₂SO₄, 5 mL) to 0 °C in an ice-salt bath.

-

Reagent Addition: Add this compound (1.0 eq) to the cooled sulfuric acid with stirring.

-

Nitrating Mixture: Slowly add a pre-mixed, cooled solution of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (H₂SO₄, 2 mL) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo. The product is typically Methyl 4-(chloromethyl)-5-nitrothiophene-2-carboxylate.

Halogenation (Bromination)

Bromination is a common transformation used to introduce a bromine atom, which can serve as a handle for cross-coupling reactions (e.g., Suzuki, Stille).

Mechanism Insight: N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it provides a low concentration of electrophilic bromine (Br⁺), minimizing side reactions. The reaction is often initiated by a radical initiator or proceeds via an ionic pathway in a polar solvent like DMF or acetic acid.

Field-Proven Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or glacial acetic acid.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield Methyl 5-bromo-4-(chloromethyl)thiophene-2-carboxylate.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR), forming a ketone. This reaction is a powerful tool for C-C bond formation. A strong Lewis acid catalyst is required to activate the acylating agent.

Mechanism Insight: The Lewis acid (e.g., AlCl₃) coordinates to the acyl halide or anhydride, generating a highly electrophilic acylium ion (RCO⁺). This electrophile is then attacked by the C5 position of the thiophene.

Field-Proven Protocol:

-

Setup: To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry solvent (e.g., dichloromethane, DCM) under a nitrogen atmosphere, add the acylating agent (e.g., acetyl chloride, 1.1 eq) at 0 °C.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in DCM dropwise to the stirred suspension, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C and quench by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product, Methyl 5-acetyl-4-(chloromethyl)thiophene-2-carboxylate, is typically purified by column chromatography.

Summary of Reaction Conditions

| Reaction | Electrophile Source | Catalyst/Solvent | Typical Conditions | Product at C5 |

| Nitration | HNO₃ / H₂SO₄ | H₂SO₄ | 0-5 °C, 1-2 h | -NO₂ |

| Bromination | N-Bromosuccinimide (NBS) | DMF or Acetic Acid | Room Temp, 2-4 h | -Br |

| Acylation | Acetyl Chloride | AlCl₃ / DCM | 0 °C to RT, 4-12 h | -C(O)CH₃ |

Experimental and Mechanistic Visualizations

Caption: A typical workflow for electrophilic substitution.

Caption: The Arenium ion mechanism for C5 substitution.

Conclusion

This compound is a synthetically valuable intermediate whose reactivity is governed by the strong, directing influence of its C2-ester substituent. This electronic bias reliably channels a variety of electrophiles—including nitronium ions, bromonium ions, and acylium ions—to the C5 position with high regioselectivity. Understanding this inherent reactivity allows chemists to confidently employ this molecule as a robust platform for building molecular complexity, making it a critical tool in the design and synthesis of novel pharmaceuticals and functional materials. The protocols and principles outlined in this guide serve as a foundation for the practical application and further exploration of this versatile thiophene derivative.

An In-depth Technical Guide to the Stability and Storage of Methyl 4-(chloromethyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 4-(chloromethyl)thiophene-2-carboxylate is a substituted thiophene derivative with the CAS Number 34767-85-6.[1][2][3] Its molecular structure, featuring a reactive chloromethyl group and a methyl ester functionality on a thiophene ring, makes it a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The inherent reactivity of the benzylic-like chloride renders it susceptible to nucleophilic substitution, providing a convenient handle for the introduction of diverse functionalities.[4] However, this same reactivity presents significant challenges regarding the compound's stability and requires stringent storage conditions to ensure its integrity and purity over time.

This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its principal degradation pathways and the underlying chemical principles. It offers field-proven storage and handling protocols designed to mitigate degradation and ensure experimental reproducibility. Furthermore, this guide outlines a detailed methodology for assessing the compound's stability using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 34767-85-6 | [1][2][3] |

| Molecular Formula | C₇H₇ClO₂S | [1][2][3] |

| Molecular Weight | 190.65 g/mol | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | [2] |

Core Stability Challenges and Degradation Pathways

The stability of this compound is primarily compromised by the high reactivity of the chloromethyl group. The principal degradation pathways are believed to be polymerization and hydrolysis, driven by factors such as temperature, moisture, and light.

Polymerization

The most significant degradation pathway for chloromethylated aromatic compounds, including thiophene derivatives, is polymerization. This process is analogous to a Friedel-Crafts alkylation, where the electrophilic chloromethyl group of one molecule reacts with the electron-rich thiophene ring of another. This reaction is often catalyzed by trace acidic impurities, such as hydrogen chloride (HCl), which can be formed from the hydrolysis of the chloromethyl group.

The presence of the electron-withdrawing methyl ester group at the 2-position deactivates the thiophene ring to some extent towards electrophilic substitution. However, the 5-position remains activated and susceptible to alkylation. The polymerization process leads to the formation of oligomeric and polymeric impurities, which can be observed as a resinous or discolored solid. This process is autocatalytic as the elimination of HCl during the reaction can further catalyze the polymerization.

dot

Caption: Proposed polymerization pathway of this compound.

Hydrolysis

This compound possesses two functional groups susceptible to hydrolysis: the chloromethyl group and the methyl ester.

-

Hydrolysis of the Chloromethyl Group: In the presence of moisture, the chloromethyl group can undergo nucleophilic substitution to form the corresponding hydroxymethyl derivative, 4-(hydroxymethyl)thiophene-2-carboxylate. This reaction also releases hydrogen chloride (HCl), which, as mentioned, can catalyze further degradation, including polymerization.

-

Hydrolysis of the Methyl Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(chloromethyl)thiophene-2-carboxylic acid. This reaction is typically slower than the hydrolysis of the chloromethyl group but can be accelerated by acidic or basic conditions.

dot

Caption: Potential hydrolysis degradation pathways.

Recommended Storage and Handling Protocols

To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are imperative.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical reactions, including polymerization and hydrolysis. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric moisture, thereby inhibiting hydrolysis of the chloromethyl group and subsequent HCl formation. |

| Container | Tightly sealed, amber glass vial | Prevents exposure to moisture and light. Amber glass protects against potential photolytic degradation. |

| Desiccation | Store within a desiccator | Provides an additional layer of protection against moisture. |

Handling Procedures

-

Inert Atmosphere: When handling the compound, it is highly recommended to work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.

-

Avoid Heat: Do not expose the compound to elevated temperatures. If dissolving, use minimal gentle warming and do so immediately before use.

-

Use Dry Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. The compound is classified as an irritant and may be harmful if swallowed or inhaled.[5]

Stability Assessment: A Stability-Indicating HPLC Method

A robust stability-indicating analytical method is crucial for assessing the purity of this compound and for monitoring its stability over time. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose. The following protocol is a recommended starting point and should be validated for your specific instrumentation and application.[6][7][8]

Experimental Protocol

-

Instrumentation and Materials:

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is recommended to ensure separation of the parent compound from potential polar (hydrolysis products) and non-polar (oligomers) degradants.

-

Solvent A: Water with 0.1% buffer.

-

Solvent B: Acetonitrile with 0.1% buffer.

-

A starting gradient could be 50:50 (A:B) ramping to 10:90 (A:B) over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: 280 nm (A UV scan of the compound in the mobile phase should be performed to determine the optimal detection wavelength).[6]

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

-

Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[6] This involves subjecting the compound to various stress conditions to intentionally induce degradation and ensure that the resulting degradant peaks are well-resolved from the parent peak.

| Stress Condition | Protocol |

| Acidic Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours. |

| Basic Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours. |

| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. |

| Thermal Degradation | Heat the solid compound at 80°C for 48 hours. |

| Photolytic Degradation | Expose a solution of the compound to UV light (254 nm) for 24 hours. |

After each stress condition, the samples should be neutralized (if necessary), diluted, and analyzed by the developed HPLC method. The chromatograms should be inspected for the appearance of new peaks and a decrease in the peak area of the parent compound.

dot

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

This compound is a highly valuable synthetic intermediate, but its utility is intrinsically linked to its purity and stability. The primary degradation pathways of polymerization and hydrolysis are driven by the reactive chloromethyl group and can be significantly mitigated by strict adherence to proper storage and handling protocols. Refrigeration, storage under an inert atmosphere, and protection from moisture and light are critical for preserving the integrity of this compound. The implementation of a validated stability-indicating HPLC method is essential for quality control and for ensuring the reliability of experimental results in research and drug development.

References

- 1. 34767-85-6 this compound AKSci 4227AB [aksci.com]

- 2. chembk.com [chembk.com]

- 3. 34767-85-6 | MFCD06739295 | this compound [aaronchem.com]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. femaflavor.org [femaflavor.org]

- 6. researchgate.net [researchgate.net]

- 7. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Strategic Application of Methyl 4-(chloromethyl)thiophene-2-carboxylate in Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiophene Scaffold - A Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, holds a position of significant importance. Its unique electronic properties and ability to act as a bioisostere for a phenyl ring, while offering distinct metabolic and solubility profiles, have made it a favored scaffold in the design of novel drugs.[1][2][3] Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] This guide focuses on a particularly versatile and reactive building block, Methyl 4-(chloromethyl)thiophene-2-carboxylate , and its strategic deployment in the discovery of new therapeutic agents.

Physicochemical Properties and Synthetic Overview

This compound, with the molecular formula C7H7ClO2S, is a bifunctional reagent poised for a variety of chemical transformations.[7][8] The presence of both an electrophilic chloromethyl group and a nucleophilically-activatable ester provides a rich platform for molecular elaboration.

| Property | Value |

| Molecular Formula | C7H7ClO2S |

| Molecular Weight | 190.65 g/mol |

| CAS Number | 34767-85-6 |

| Appearance | Typically a solid |

| Key Functional Groups | Chloromethyl, Methyl Ester |

Synthetic Rationale:

The synthesis of this compound can be envisioned through several established synthetic routes for substituted thiophenes. A common strategy involves the Gewald reaction, which allows for the construction of the thiophene ring from elemental sulfur, a ketone or aldehyde, and an activated nitrile. Subsequent functional group interconversions would then be employed to install the chloromethyl and methyl ester moieties.

Alternatively, a plausible and direct approach involves the chloromethylation of a pre-existing methyl thiophene-2-carboxylate derivative. This electrophilic substitution reaction, typically employing formaldehyde and hydrogen chloride, is a well-established method for introducing a chloromethyl group onto aromatic rings.[9]

The Chloromethyl Group: A Handle for Molecular Diversity

The primary utility of this compound in medicinal chemistry lies in the reactivity of the chloromethyl group. This benzylic-like halide is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the covalent attachment of the thiophene core to various molecular fragments, a cornerstone of library synthesis and lead optimization in drug discovery.

Caption: Nucleophilic substitution workflow for this compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.0-1.2 eq).

-

Base Addition: If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 1.5-2.0 eq) is typically added to scavenge the HCl byproduct.

-

Reaction Monitoring: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired substituted thiophene derivative.

Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis

While direct utilization of this compound is sparsely documented in readily available literature, its structural motif is central to the synthesis of potent kinase inhibitors. The work of Vinh et al. on the development of tetra-substituted thiophenes as p38α MAPK inhibitors provides an excellent template for understanding the strategic value of this building block.[1][2][3][4]

p38α Mitogen-Activated Protein Kinase (MAPK) is a key enzyme in the cellular response to inflammatory cytokines and stress, making it a prime target for the treatment of inflammatory diseases and certain cancers.[1][3]

The synthetic strategy employed by Vinh et al. involves the construction of a highly substituted thiophene core, which can be adapted to showcase the utility of a chloromethylthiophene precursor.

References

- 1. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. chembk.com [chembk.com]

- 8. PubChemLite - this compound (C7H7ClO2S) [pubchemlite.lcsb.uni.lu]

- 9. US20060161008A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]

Methyl 4-(chloromethyl)thiophene-2-carboxylate: A Keystone Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Thiophenes

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in a wide range of biological interactions.[1] Among the diverse array of functionalized thiophenes, Methyl 4-(chloromethyl)thiophene-2-carboxylate stands out as a particularly versatile and valuable building block. Its strategic placement of a reactive chloromethyl group, an electron-withdrawing ester, and the thiophene core makes it a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this key intermediate, with a focus on practical, field-proven insights for laboratory and industrial applications.

Key Molecular Features:

| Property | Value |

| CAS Number | 34767-85-6[2] |

| Molecular Formula | C₇H₇ClO₂S[2] |

| Molecular Weight | 190.65 g/mol [3] |

| Appearance | Off-white to yellow solid |

| Purity | Typically >95%[3] |

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable synthesis of this compound involves the selective side-chain chlorination of the readily available precursor, methyl 4-methylthiophene-2-carboxylate. The reagent of choice for this transformation is N-chlorosuccinimide (NCS), which offers high selectivity for benzylic chlorination under radical initiation conditions, minimizing unwanted ring chlorination.[4][5]

Experimental Protocol: Synthesis via Radical Chlorination

dot

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve methyl 4-methylthiophene-2-carboxylate (1.0 eq) in anhydrous carbon tetrachloride (10 mL/mmol).

-

Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the filtrate sequentially with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., 95:5 to 90:10) to afford this compound as a solid.

The Reactivity Landscape: A Hub for Nucleophilic Substitution

The primary utility of this compound lies in its susceptibility to nucleophilic substitution at the chloromethyl position. The electron-rich thiophene ring can stabilize the transition state of an Sₙ2 reaction, making the benzylic-like chloride an excellent leaving group. This reactivity allows for the facile introduction of a wide variety of functional groups.

Mechanistic Insight: The Sₙ2 Pathway

The reaction with nucleophiles proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, leading to a concerted displacement of the chloride ion.

dot

Caption: Generalized Sₙ2 mechanism at the chloromethyl group.

Representative Transformations and Protocols

The following protocols illustrate the versatility of this compound in forming key chemical bonds.

1. Reaction with Amines: Synthesis of Piperidine Derivatives

The reaction with primary and secondary amines provides access to a diverse range of substituted aminomethylthiophenes, which are common motifs in pharmacologically active compounds.[6]

-

Experimental Protocol: Reaction with Piperidine

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile (10 mL/mmol).

-

Reagent Addition: Add piperidine (2.2 eq) and potassium carbonate (1.5 eq) to the solution.

-

Reaction Execution: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield methyl 4-(piperidin-1-ylmethyl)thiophene-2-carboxylate.

-

2. Reaction with Thiols: Formation of Thioethers

Thioethers are readily prepared by the reaction with thiols in the presence of a base. This reaction is particularly useful for introducing sulfur-containing functionalities.[7]

-

Experimental Protocol: Reaction with Sodium Thiophenoxide

-

Nucleophile Preparation: In a separate flask, prepare sodium thiophenoxide by reacting thiophenol (1.0 eq) with sodium hydride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C.

-

Reaction Setup: In another flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Reaction Execution: Slowly add the solution of sodium thiophenoxide to the solution of the chloromethylthiophene at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to afford methyl 4-((phenylthio)methyl)thiophene-2-carboxylate.

-

3. Reaction with Alcohols: Synthesis of Ethers

The formation of ethers can be achieved by reacting with an alcohol in the presence of a strong base to generate the corresponding alkoxide.

-

Experimental Protocol: Reaction with Sodium Methoxide

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol.

-

Reagent Addition: Add a solution of sodium methoxide in methanol (1.2 eq, 25 wt%) dropwise at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 6-8 hours.

-

Work-up and Purification: Neutralize the reaction with acetic acid and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield methyl 4-(methoxymethyl)thiophene-2-carboxylate.

-

Applications in Drug Discovery and Development

The functional group tolerance and predictable reactivity of this compound make it an attractive starting material for the synthesis of complex, biologically active molecules. Thiophene-based compounds have shown promise as inhibitors of a variety of enzymes, including kinases.[8][9]

Case Study: Synthesis of Novel Kinase Inhibitors

Derivatives of this compound have been utilized in the synthesis of novel kinase inhibitors. For instance, the aminomethylthiophene core can be further elaborated to introduce pharmacophores that target the ATP-binding site of kinases. The ester functionality can be hydrolyzed and converted to an amide to modulate solubility and introduce additional points of interaction with the target protein.[10]

dot

Caption: General synthetic route to kinase inhibitors.

Spectroscopic Data and Characterization

Accurate characterization of this compound is crucial for its effective use in synthesis. The following are the expected spectroscopic features:

| Spectroscopic Technique | Expected Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.0 (d, 1H, thiophene-H), δ 7.2-7.4 (d, 1H, thiophene-H), δ 4.6-4.8 (s, 2H, -CH₂Cl), δ 3.8-4.0 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 162-164 (C=O), δ 140-142 (thiophene-C), δ 133-135 (thiophene-C), δ 130-132 (thiophene-C), δ 128-130 (thiophene-C), δ 52-54 (-OCH₃), δ 43-45 (-CH₂Cl) |

| FT-IR (KBr) | ν 3100-3000 cm⁻¹ (Ar-H stretch), ν 2950-2850 cm⁻¹ (C-H stretch), ν 1720-1700 cm⁻¹ (C=O stretch), ν 1450-1400 cm⁻¹ (C=C stretch), ν 1250-1200 cm⁻¹ (C-O stretch), ν 750-700 cm⁻¹ (C-Cl stretch) |

| Mass Spectrometry (EI) | M⁺ at m/z 190, [M+2]⁺ at m/z 192 (due to ³⁷Cl isotope), characteristic fragmentation pattern showing loss of -OCH₃ and -Cl. |

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value building block that offers a reliable and versatile platform for the synthesis of complex organic molecules. Its predictable reactivity, particularly in nucleophilic substitution reactions, allows for the efficient introduction of diverse functionalities. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of this and related thiophene derivatives will undoubtedly play an increasingly important role in shaping the future of organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy Methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate | 923398-35-0 [smolecule.com]

- 3. 34767-85-6 this compound AKSci 4227AB [aksci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological activity of novel, potent, and selective (benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun-N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel 4-phenoxy-6,7-disubstituted quinolines possessing (thio)semicarbazones as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Methodological & Application

Application Notes & Protocols: Strategic Amination of Methyl 4-(chloromethyl)thiophene-2-carboxylate via Nucleophilic Substitution

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(chloromethyl)thiophene-2-carboxylate is a pivotal building block in medicinal chemistry, prized for its thiophene core and a reactive chloromethyl handle. This document provides a comprehensive guide to the nucleophilic substitution of this substrate with various primary and secondary amines. We delve into the underlying SN2 reaction mechanism, offer detailed, field-tested protocols for synthesis, and present a framework for optimizing reaction conditions. The aim is to equip researchers with the theoretical understanding and practical knowledge required to efficiently synthesize a diverse library of 4-(aminomethyl)thiophene derivatives, which are key intermediates in the development of novel therapeutics.[1][2][3]

Introduction: The Significance of the 4-(Aminomethyl)thiophene Scaffold